BACE1 Inhibitory Potency: 2,3-Dichlorophenyl vs. 2,4-Dihydroxyphenyl Motif in Quinazolinone-Hydrazones
In a study of quinazolinone-hydrazone hybrids for Alzheimer's disease, the compound bearing a 2,3-dichlorophenyl moiety (compound 4h) exhibited the highest BACE1 inhibitory activity among the series, achieving an IC50 of 3.7 µM. This was markedly superior to a close analog with a 2,4-dihydroxyphenyl scaffold (compound 4i), which showed only moderate BACE1 inhibition with an IC50 of 27.6 µM [1]. This direct comparison within the same study provides strong evidence that the 2,3-dichlorophenyl substitution, as in the target compound, is a privileged motif for engaging the BACE1 active site, likely due to favorable hydrophobic interactions with the enzyme's flap region as suggested by docking studies [1].
| Evidence Dimension | In vitro BACE1 enzyme inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 3.7 µM (Compound 4h with 2,3-dichlorophenyl motif) |
| Comparator Or Baseline | IC50 = 27.6 µM (Compound 4i with 2,4-dihydroxyphenyl motif) |
| Quantified Difference | 7.5-fold lower IC50 (greater potency) |
| Conditions | FRET-based enzymatic assay; purified BACE1 enzyme; quinazolinone-hydrazone derivative series. |
Why This Matters
For a scientific user procuring a quinazolinone-based BACE1 inhibitor probe, the 7.5-fold potency advantage conferred by the 2,3-dichlorophenyl group provides a significantly better starting point for CNS drug discovery, directly impacting the likelihood of achieving cellular activity and reducing the required concentrations in subsequent in vivo experiments.
- [1] Haghighijoo, Z., et al. 'Synthesis and biological evaluation of quinazolinone-based hydrazones with potential use in Alzheimer's disease.' Bioorganic Chemistry 74 (2017): 126-133. View Source
